Superior TLR8 Selectivity Over TLR7 vs. Motolimod
Selgantolimod demonstrates superior selectivity for TLR8 over TLR7 compared to the alternative TLR8 agonist Motolimod (VTX-2337). In human PBMC assays, Selgantolimod exhibits a >100-fold selectivity for TLR8 (EC50 = 220 nM) over TLR7 (IFN-α EC50 > 50 μM) [1][2]. In contrast, Motolimod shows only a 50-fold selectivity for TLR8 over TLR7 . This higher selectivity reduces off-target TLR7 activation, which is critical for minimizing systemic inflammatory side effects in vivo.
| Evidence Dimension | TLR8 vs. TLR7 Selectivity Fold Difference |
|---|---|
| Target Compound Data | >100-fold selectivity for TLR8 (TLR8 EC50 = 220 nM; TLR7 EC50 > 50 μM) |
| Comparator Or Baseline | Motolimod (VTX-2337): 50-fold selectivity for TLR8 over TLR7 |
| Quantified Difference | Selgantolimod selectivity is at least 2x greater |
| Conditions | Human peripheral blood mononuclear cells (PBMCs); Selgantolimod TLR8 activity measured via IL-12p40 inhibition, TLR7 via IFN-α induction; Motolimod TLR8 EC50 ≈ 100 nM, selectivity ratio from vendor data |
Why This Matters
Higher selectivity reduces off-target immune activation, a key advantage for selecting a TLR8 agonist for in vivo studies where minimizing TLR7-mediated toxicity is critical.
- [1] Mackman, R. L., et al. (2020). Discovery of GS-9688 (Selgantolimod) as a potent and selective oral toll-like receptor 8 agonist for the treatment of chronic hepatitis B. Journal of Medicinal Chemistry, 63(18), 10188-10203. View Source
- [2] BindingDB. BDBM50559849 (Gs-9688::Selgantolimod). Retrieved April 19, 2026. View Source
